Curcumin 5-8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Curcumin 5-8, also known as CUR5-8, is a naturally active analog of curcumin, which is the principal curcuminoid found in the rhizomes of turmeric (Curcuma longa). This compound exhibits potent oral activity and has been shown to inhibit lipid droplet formation, enhance autophagy, and reduce apoptosis. It also ameliorates insulin resistance and enhances insulin sensitivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Curcumin 5-8 can be synthesized through various methods, including traditional and contemporary approaches. Some common methods include:

Soxhlet Extraction: This involves the use of solvents like ethanol, methanol, acetone, and ethyl acetate to extract curcuminoids from turmeric rhizomes.

Ultrasound-Assisted Extraction: This method uses ultrasonic waves to enhance the extraction efficiency of curcuminoids.

Microwave-Assisted Extraction: This technique employs microwave radiation to heat the solvent and plant material, resulting in faster extraction.

Supercritical Fluid Extraction: This method uses supercritical CO2 as a solvent to extract curcuminoids, offering high efficiency and environmental friendliness.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. Techniques such as column chromatography, high-performance liquid chromatography, and supercritical fluid chromatography are commonly used to purify curcuminoids .

Análisis De Reacciones Químicas

Types of Reactions

Curcumin 5-8 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the curcumin molecule can be easily oxidized, forming phenoxy radicals.

Nucleophilic Addition: This compound can participate in reversible and irreversible nucleophilic addition reactions.

Hydrolysis: The compound can undergo hydrolysis under certain conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Nucleophilic Addition: Reagents such as sodium borohydride and lithium aluminum hydride are used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

Oxidation: Phenoxy radicals and other oxidized derivatives.

Nucleophilic Addition: Various addition products depending on the nucleophile used.

Hydrolysis: Breakdown products of curcumin.

Aplicaciones Científicas De Investigación

Curcumin 5-8 has a wide range of scientific research applications, including:

Mecanismo De Acción

Curcumin 5-8 exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Acts as a scavenger of reactive oxygen species, inhibiting lipid peroxidation and DNA damage.

Anti-inflammatory Activity: Modulates signaling molecules such as protein kinases, c-Jun/AP-1, and cyclooxygenase-2 (COX-2).

Insulin Sensitivity: Enhances insulin signaling pathways, improving glucose uptake and metabolism.

Comparación Con Compuestos Similares

Curcumin 5-8 is compared with other curcuminoids such as:

Demethoxycurcumin: Lacks one methoxy group compared to curcumin, resulting in different biological activities.

Bisdemethoxycurcumin: Lacks two methoxy groups, showing distinct pharmacological properties.

Cyclic Curcumin: A minor component with unique structural features.

This compound stands out due to its potent oral activity and ability to enhance autophagy and reduce apoptosis, making it a promising compound for therapeutic applications .

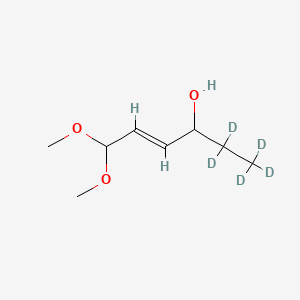

Propiedades

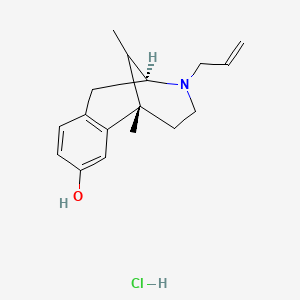

Fórmula molecular |

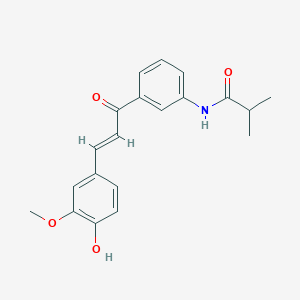

C20H21NO4 |

|---|---|

Peso molecular |

339.4 g/mol |

Nombre IUPAC |

N-[3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]phenyl]-2-methylpropanamide |

InChI |

InChI=1S/C20H21NO4/c1-13(2)20(24)21-16-6-4-5-15(12-16)17(22)9-7-14-8-10-18(23)19(11-14)25-3/h4-13,23H,1-3H3,(H,21,24)/b9-7+ |

Clave InChI |

KKIKIJNZVGWYGI-VQHVLOKHSA-N |

SMILES isomérico |

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)OC |

SMILES canónico |

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)

![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)

![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)

![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)